Computed LogP and Hydrogen Bond Acceptor Count Differentiate 7-Benzyl-2-chloro from 2-Amino and N-Unprotected Analogs
The target compound exhibits a computed XLogP3 of 2.6, compared to an estimated XLogP3 of 0.5–1.0 for the corresponding 2-amino analog (2-amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) and 1.0–1.5 for the N7-unprotected 2-chloro analog (2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) [1]. The hydrogen bond acceptor count is 3 (two pyrimidine nitrogens and one chlorine), versus 4 for the 2-amino analog (additional NH2 lone pair), which reduces passive membrane permeability [2]. This LogP window (2.0–3.0) is within the optimal range for CNS drug-likeness (Lipinski's rule of five: LogP <5), whereas 2-amino analogs fall below the optimal CNS LogP range (typically 2–4), and unprotected amine analogs exhibit higher basicity (calculated pKa ~8.5 vs. ~6.0 for the benzyl-protected form), leading to increased P-glycoprotein efflux liability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 2.6; HBA count = 3; No hydrogen bond donors (PubChem computed) |
| Comparator Or Baseline | 2-Amino-7-benzyl analog: XLogP3 estimated 0.5–1.0, HBA count = 4, HBD = 2; 2-Chloro-N7-unprotected analog: XLogP3 estimated 1.0–1.5, calculated pKa ~8.5 |
| Quantified Difference | ΔXLogP3: +1.1 to +2.1 units vs. 2-amino analog; +1.1 to +1.6 units vs. N7-unprotected analog; ΔHBA: -1 vs. 2-amino analog |
| Conditions | Computed using XLogP3 algorithm (PubChem); pKa estimated via ChemAxon |
Why This Matters
The higher LogP of the target compound predicts superior passive membrane permeability for CNS applications, while the absence of hydrogen bond donors and lower HBA count favor blood-brain barrier penetration compared to 2-amino analogs.
- [1] PubChem Computed Properties for 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (XLogP3 = 2.6, HBA = 3). National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [3] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
